molecular formula C18H12BrNO4 B11695060 methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

Cat. No.: B11695060
M. Wt: 386.2 g/mol
InChI Key: DFIYAIFKTRZGAD-DHDCSXOGSA-N
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Description

Methyl 4-{[(4Z)-2-(3-bromophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a bromophenyl group, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4Z)-2-(3-bromophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with an appropriate oxazole precursor under acidic or basic conditions. The reaction is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4Z)-2-(3-bromophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{[(4Z)-2-(3-bromophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{[(4Z)-2-(3-bromophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(4Z)-2-(3-bromophenyl)-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H12BrNO4

Molecular Weight

386.2 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate

InChI

InChI=1S/C18H12BrNO4/c1-23-17(21)12-7-5-11(6-8-12)9-15-18(22)24-16(20-15)13-3-2-4-14(19)10-13/h2-10H,1H3/b15-9-

InChI Key

DFIYAIFKTRZGAD-DHDCSXOGSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Br

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Br

Origin of Product

United States

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